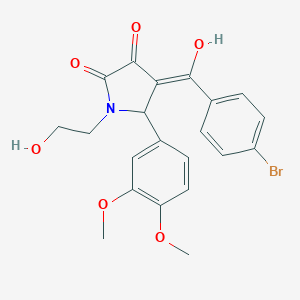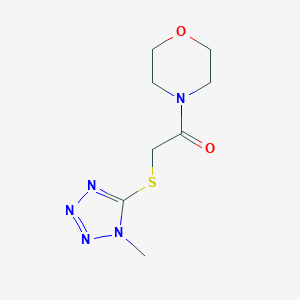
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide, also known as MPHP, is a chemical compound that belongs to the class of synthetic cathinones. It is a popular research chemical that has gained significant attention from the scientific community due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide is not fully understood, but it is believed to act as a potent dopamine and norepinephrine reuptake inhibitor, similar to other synthetic cathinones. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulating effects observed.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to its stimulating effects. However, it can also produce negative effects, such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide has several advantages for use in lab experiments, including its potent stimulating effects and potential therapeutic applications. However, it also has several limitations, including its potential for abuse and addiction, and the lack of long-term safety data.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide, including further exploration of its potential therapeutic applications, the development of safer and more effective analogs, and the investigation of its long-term effects on the brain and body. Additionally, more research is needed to understand the mechanisms of action and potential risks associated with this compound use.
In conclusion, this compound is a unique chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. While its stimulating effects and potential therapeutic applications make it an attractive research chemical, it is important to continue studying its mechanisms of action and potential risks to ensure its safe and responsible use in scientific research.
Synthesemethoden
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide can be synthesized through various methods, including reductive amination, Friedel-Crafts acylation, and Mannich reaction. However, the most commonly used method is reductive amination, which involves the reaction of 4-methoxyphenylacetone with piperidine and sodium borohydride in the presence of a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide has been widely used in scientific research due to its potential applications in various fields, including pharmacology, toxicology, and neuroscience. It has been studied for its effects on the central nervous system, including its ability to act as a psychostimulant and produce euphoria, increased energy, and heightened alertness. It has also been studied for its potential therapeutic applications in treating depression, anxiety, and other mental health disorders.
Eigenschaften
Molekularformel |
C15H22N2O2 |
|---|---|
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C15H22N2O2/c1-19-14-7-5-13(6-8-14)16-15(18)9-12-17-10-3-2-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) |
InChI-Schlüssel |
VINDQQPTKXLUTB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCCCC2 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)


![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B249276.png)
![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249277.png)
![1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one](/img/structure/B249278.png)